Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine
CAS No.: 1211511-32-8
Cat. No.: VC2552366
Molecular Formula: C8H12N2S
Molecular Weight: 168.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211511-32-8 |
|---|---|
| Molecular Formula | C8H12N2S |
| Molecular Weight | 168.26 g/mol |
| IUPAC Name | cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methanamine |
| Standard InChI | InChI=1S/C8H12N2S/c1-5-4-11-8(10-5)7(9)6-2-3-6/h4,6-7H,2-3,9H2,1H3 |
| Standard InChI Key | PGQDIESBAMNFIY-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)C(C2CC2)N |
| Canonical SMILES | CC1=CSC(=N1)C(C2CC2)N |
Introduction
Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine is a complex organic compound featuring a unique combination of cyclopropyl and thiazole structures. It belongs to the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Thiazoles are five-membered heterocycles containing nitrogen and sulfur, contributing to their reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Industrial production may utilize large-scale batch or continuous flow processes to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Advanced techniques like microwave-assisted synthesis can enhance yields and reduce reaction times.
Chemical Reactions and Mechanism of Action
Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine undergoes various chemical reactions, with the major products depending on specific reagents and conditions used. The mechanism of action involves interaction with specific molecular targets within biological systems. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity and affecting different biochemical pathways. This interaction can lead to observed biological effects such as antimicrobial or antifungal properties.
Biological Activities and Applications
Compounds with similar structures to Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine often exhibit significant biological activity due to their ability to interact with biological targets effectively. These compounds are used in scientific research for their potential therapeutic applications, including antimicrobial and antifungal activities.
Comparison with Other Thiazole Derivatives
Thiazole derivatives, in general, exhibit a wide range of biological activities. For example, some thiazole compounds have shown antidiabetic potential by raising insulin sensitivity . Others have demonstrated anticonvulsant properties, with specific structural modifications enhancing their activity . The versatility of thiazole structures allows for diverse applications in medicinal chemistry.
Table: Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine | Not specified | Not specified | Antimicrobial/Antifungal |
| (4-Cyclopropyl-1,3-thiazol-5-yl)methanamine | C7H10N2S | 154.24 g/mol | Not specified |
| Cyclopropyl({4-[(methylamino)methyl]-1,3-thiazol-2-yl})methanol | C9H14N2OS | 198.29 g/mol | Not specified |
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